Ethyl Caffeate

Description

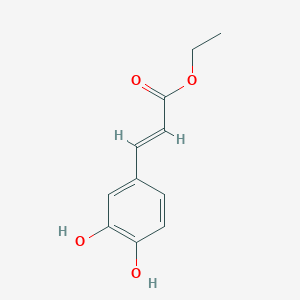

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDKYDMULARNCIS-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70876375 | |

| Record name | Ethyl 3,4-dihydroxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66648-50-8, 102-37-4 | |

| Record name | Ethyl trans-caffeate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66648-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl caffeate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3,4-dihydroxycinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70876375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caffeic acid ethyl ester | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the chemical and physical properties of ethyl caffeate?

An In-depth Technical Guide to the Chemical and Physical Properties of Ethyl Caffeate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring phenolic compound, an ester of caffeic acid and ethanol. It is found in a variety of plants, including Bidens pilosa and has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a summary of its known biological signaling pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a quantitative look at its key properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2][5][6] |

| Molecular Weight | 208.21 g/mol | [1][2][3][7] |

| Appearance | Light yellow to yellow solid/crystals | [1][3][5] |

| Odor | Characteristic aromatic odor | [2][3][4] |

| Melting Point | 149.5 °C | [3][8] |

| Boiling Point | 377.0 ± 32.0 °C (Predicted) | [3][8] |

| Solubility | Insoluble in water; very soluble in alcohol; Soluble in DMSO (250 mg/mL) | [2][3][8] |

| UV-vis (λmax) | 324 nm and a shoulder at c. 295 nm (in acidified methanol) | [9] |

| CAS Number | 102-37-4 | [1][2][6][7] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

¹H NMR (400 MHz, DMSO-d₆)[4]

-

δ 9.58 (br s, 1H, OH)

-

δ 9.14 (br s, 1H, OH)

-

δ 7.47 (d, J = 15.93 Hz, 1H, CH=CH)

-

δ 7.05 (s, 1H, ArH)

-

δ 7.00 (dd, J = 8.24, 1.16 Hz, 1H, ArH)

-

δ 6.76 (d, J = 8.12 Hz, 1H, ArH)

-

δ 6.26 (d, J = 15.89 Hz, 1H, CH=CO)

-

δ 4.16 (q, J = 7.04 Hz, 2H, CH₂CH₃)

-

δ 1.24 (t, J = 7.08 Hz, 3H, CH₂CH₃)

¹³C NMR (101 MHz, DMSO-d₆)[4]

-

δ 167.01

-

δ 148.83

-

δ 146.02

-

δ 145.45

-

δ 125.97

-

δ 121.80

-

δ 116.19

-

δ 115.26

-

δ 114.51

-

δ 60.15

-

δ 14.73

Mass Spectrometry

-

ESI-MS (m/z): 207.1 [M-H]⁻, 415.1 [2M-H]⁻[10]

Experimental Protocols

The following sections detail generalized methodologies for determining the key physical and chemical properties of organic compounds like this compound.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity and can be determined using a melting point apparatus.[11]

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is the end of the range. For a pure compound, this range is typically narrow.

Determination of Boiling Point

The boiling point of a liquid can be determined by simple distillation.[11]

-

Apparatus Setup: A simple distillation apparatus is assembled with a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Procedure: The liquid sample is placed in the round-bottom flask with a few boiling chips. The liquid is heated, and the vapor rises. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head.

-

Measurement: The temperature is recorded when the vapor temperature stabilizes while the liquid is boiling and condensing in the condenser. This stable temperature is the boiling point.

Solubility Testing

Solubility is determined by observing the dissolution of a solute in a solvent.[12][13]

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A small volume of the solvent (e.g., 1 mL) is added to the test tube.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations are recorded as soluble, partially soluble, or insoluble. This can be repeated with a range of polar and non-polar solvents to create a solubility profile.

Spectroscopic Analysis

Spectroscopic techniques are used to elucidate the molecular structure.[14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded using an NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆), and the solution is placed in an NMR tube. The resulting spectrum provides information about the chemical environment of the hydrogen and carbon atoms in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For a technique like Electrospray Ionization (ESI-MS), the sample is dissolved in a suitable solvent and introduced into the mass spectrometer.

-

UV-Visible Spectroscopy: The UV-Vis spectrum is obtained by dissolving the compound in a suitable solvent (e.g., methanol) and placing the solution in a cuvette in a UV-Vis spectrophotometer. The absorbance is measured over a range of wavelengths to determine the wavelength of maximum absorbance (λmax).

Signaling Pathways and Biological Activities

This compound has been shown to modulate several key signaling pathways, which are central to its observed anti-inflammatory and other biological effects.

Inhibition of NF-κB Signaling Pathway

This compound is a known suppressor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][9][16] This pathway is a critical regulator of the inflammatory response. By inhibiting NF-κB activation, this compound reduces the expression of downstream pro-inflammatory mediators.

Modulation of Th1 Immune Response

This compound can also suppress the Th1 immune response by blocking the transcriptional expression of key signaling molecules in the interferon-γ (IFN-γ) pathway.[17]

Inhibition of MET Signaling in Cancer

In the context of cancer, particularly osimertinib-resistant lung cancer, this compound has been shown to suppress the expression of MET, a receptor tyrosine kinase.[18] This can in turn affect downstream pathways like the PI3K/AKT pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 102-37-4 [amp.chemicalbook.com]

- 4. This compound | 102-37-4 [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | C11H12O4 | CID 5317238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 102-37-4 [amp.chemicalbook.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Antioxidant Activity-guided Phytochemical Investigation of Artemisia aucheri Boiss.: Isolation of this compound and a Spinacetin Glycoside - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. docsity.com [docsity.com]

- 13. amherst.edu [amherst.edu]

- 14. lehigh.edu [lehigh.edu]

- 15. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 16. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound | PGE Synthase | COX | NO Synthase | NF-κB | TargetMol [targetmol.com]

- 18. Network pharmacology and experimental analysis reveal this compound delays osimertinib resistance in lung cancer by suppression of MET - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl Caffeate: A Technical Guide to its Natural Sources and Isolation from Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl caffeate, the ethyl ester of caffeic acid, is a naturally occurring phenolic compound that has garnered significant attention in the scientific community for its diverse pharmacological activities. Exhibiting potent antioxidant, anti-inflammatory, and anticancer properties, this compound presents a promising lead compound for the development of novel therapeutics. This technical guide provides an in-depth overview of the natural plant sources of this compound, detailed methodologies for its isolation and purification, and an exploration of the key signaling pathways it modulates.

Natural Sources of this compound

This compound has been identified in a variety of plant species, where it contributes to the plant's defense mechanisms and displays a range of biological activities. The concentration of this compound can vary significantly depending on the plant species, geographical location, and harvesting time. Key plant sources are detailed below.

Table 1: Natural Plant Sources of this compound and Reported Yields

| Plant Species | Family | Plant Part(s) | Reported this compound Content/Yield | References |

| Polygonum amplexicaule var. sinense | Polygonaceae | Rhizome | 0.10 - 0.25 mg/g of dried plant material | [1] |

| Bidens pilosa | Asteraceae | Whole plant, Flowers | Present; quantitative yield of pure compound not specified in reviewed literature. | [2][3] |

| Elephantopus scaber | Asteraceae | Whole plant | Present; quantitative yield of pure compound not specified in reviewed literature. | [4][5] |

| Prunus yedoensis | Rosaceae | Petals | Isolated; quantitative yield not specified in reviewed literature. | [3][6] |

| Artemisia aucheri | Asteraceae | Aerial parts | Isolated; quantitative yield not specified in reviewed literature. | |

| Phellodendron chinense | Rutaceae | Bark | Present | |

| Verdicchio Wine | - | - | Present |

Isolation and Purification of this compound from Plant Materials

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification techniques. The general workflow for this process is outlined below, followed by specific protocols for selected plant species.

Experimental Workflow for Natural Product Isolation

General workflow for the isolation of this compound from plant materials.

Experimental Protocols

Isolation of this compound from Polygonum amplexicaule var. sinense

This protocol is adapted from a study that successfully isolated and quantified this compound from the rhizomes of Polygonum amplexicaule var. sinense[7].

I. Extraction

-

Air-dry the rhizomes of P. amplexicaule and grind them into a fine powder.

-

Macerate 1 kg of the powdered plant material with 10 L of 95% ethanol at room temperature for 72 hours.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract. The reported yield of the ethanol extract is approximately 1.185 kg[7].

II. Liquid-Liquid Partitioning

-

Suspend the crude ethanol extract in a 9:1 mixture of water and methanol.

-

Perform successive partitioning with petroleum ether, ethyl acetate, and n-butanol.

-

Separate and concentrate the ethyl acetate fraction, which will contain the this compound. The reported yield of the ethyl acetate fraction is approximately 490.0 g[7].

III. Silica Gel Column Chromatography

-

Subject the ethyl acetate fraction to column chromatography on a silica gel (200-300 mesh) column.

-

Elute the column with a step gradient of hexane-acetone (from 9:1 to 1:9).

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

IV. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

-

Further purify the fractions containing this compound by preparative RP-HPLC on a C18 column.

-

Use a mobile phase gradient of methanol and water. A typical gradient might start with a lower concentration of methanol and gradually increase to elute the compound.

-

Monitor the elution at a wavelength of 324 nm, which is the λmax of this compound.

-

Collect the peak corresponding to this compound and remove the solvent under vacuum to obtain the pure compound.

Isolation of this compound from Elephantopus scaber

The following protocol is based on methodologies reported for the isolation of compounds from Elephantopus scaber[5][8].

I. Extraction

-

Extract 60 kg of dried and powdered whole plant material of E. scaber with 70% ethanol four times[5].

-

Combine the extracts and concentrate under vacuum to yield approximately 1.8 kg of residue[5].

II. Liquid-Liquid Partitioning

-

Suspend the residue in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

-

Concentrate the ethyl acetate fraction for further purification.

III. Multi-Step Chromatographic Purification

-

Subject the ethyl acetate partition to vacuum flash chromatography on a silica gel column, eluting with a gradient of dichloromethane-methanol (from 100:1 to 3:1) to yield several fractions[5].

-

Further fractionate the relevant fractions using HP-20 macroporous resin column chromatography with a step gradient of aqueous ethanol (30% to 90%)[5].

-

Purify the resulting fractions using Sephadex LH-20 column chromatography with 95% ethanol to remove pigments[5].

-

Subject the pigment-free fractions to open-type ODS column chromatography with an ethanol-water gradient (20% to 80%)[5].

-

Finally, purify the fractions containing this compound by semi-preparative RP-HPLC using an acetonitrile-water mobile phase[5]. For instance, a gradient of 35:65 (v/v) acetonitrile-water at a flow rate of 2.5 mL/min has been used to isolate other compounds from this plant and could be adapted for this compound[5].

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily those involved in inflammation and cell proliferation.

NF-κB Signaling Pathway

This compound is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. By inhibiting NF-κB activation, this compound suppresses the expression of pro-inflammatory mediators such as iNOS, COX-2, and various cytokines.

Inhibition of the NF-κB signaling pathway by this compound.

PI3K/AKT Signaling Pathway

Recent studies have shown that this compound can modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. In the context of certain cancers, this compound has been found to inhibit this pathway, leading to reduced cancer cell proliferation and survival.

Inhibition of the PI3K/AKT signaling pathway by this compound.

Conclusion

This compound is a valuable natural product with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources and detailed methodologies for its isolation and purification. The elucidation of its mechanisms of action, particularly its inhibitory effects on the NF-κB and PI3K/AKT signaling pathways, provides a solid foundation for further research and development. The protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating the advancement of this compound as a potential therapeutic agent.

References

- 1. Isolation and Identification of Bioactive Compounds from Bidens spp. Using HPLC-DAD and GC-MS Analysis and Their Biological Activity as Anticancer Molecules | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. Chemical Constituents of Elephantopus scaber: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. asianjtm.syphu.edu.cn [asianjtm.syphu.edu.cn]

- 6. Separation and identification of phenolic compounds in Bidens pilosa L. by ultra high performance liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. archives.ijper.org [archives.ijper.org]

- 8. Bioactivities of Compounds from Elephantopus scaber, an Ethnomedicinal Plant from Southwest China - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Ethyl Caffeate in Medicinal Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the biosynthetic pathway of ethyl caffeate, a phenolic compound of significant interest in the pharmaceutical and nutraceutical industries due to its diverse bioactive properties. This document provides a comprehensive overview of the enzymatic reactions, precursors, and key intermediates involved in its formation within medicinal plants. It also includes quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows to support further research and development.

Introduction

This compound is the ethyl ester of caffeic acid, a hydroxycinnamic acid widely distributed in the plant kingdom. It has been identified in various medicinal plants, including Polygonum amplexicaule, Prunus yedoensis, and Ligularia fischeri[1]. The compound exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antifibrotic properties, making it a promising candidate for drug development. Understanding its biosynthesis is crucial for optimizing its production through metabolic engineering or selecting plant sources with high yields.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of caffeic acid. This is followed by the activation of caffeic acid to its coenzyme A (CoA) thioester, which is then esterified with ethanol. Two primary upstream routes leading to the synthesis of caffeoyl-CoA have been elucidated, starting from either L-phenylalanine or L-tyrosine.

Upstream Phenylpropanoid Pathway: From Phenylalanine to Caffeoyl-CoA

The canonical phenylpropanoid pathway commences with the amino acid L-phenylalanine. A series of enzymatic reactions convert it into p-coumaroyl-CoA, a central intermediate. This intermediate is then hydroxylated to form caffeoyl-CoA.

The key enzymatic steps are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to coenzyme A to form p-coumaroyl-CoA.

-

p-Coumarate 3-Hydroxylase (C3'H): Another cytochrome P450 monooxygenase that hydroxylates p-coumaroyl-CoA to yield caffeoyl-CoA.

Alternative Upstream Pathway: From Tyrosine to Caffeoyl-CoA

An alternative biosynthetic route, particularly prevalent in some plant species and successfully engineered in microorganisms, starts with L-tyrosine. This pathway bypasses the initial steps of the canonical phenylpropanoid pathway.

The key enzymatic steps are:

-

Tyrosine Ammonia-Lyase (TAL): Catalyzes the deamination of L-tyrosine to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.

-

p-Coumarate 3-Hydroxylase (C3'H) or p-Coumaric Acid Hydroxylase (HpaBC) in engineered systems: Hydroxylates p-coumaroyl-CoA or p-coumaric acid to yield the caffeoyl moiety, which is then activated to caffeoyl-CoA[1].

Final Step: Esterification to this compound

The final and committing step in the biosynthesis of this compound is the esterification of caffeoyl-CoA with ethanol. This reaction is catalyzed by an Alcohol Acyltransferase (AAT) , which belongs to the BAHD superfamily of acyltransferases. Specifically, enzymes with activity towards aromatic acyl-CoAs and short-chain alcohols, such as a Fatty Alcohol:Caffeoyl-CoA Acyltransferase (FACT) -like enzyme, are implicated in this step.

The availability of both precursors, caffeoyl-CoA and ethanol, is crucial for the synthesis of this compound. While caffeoyl-CoA is a direct product of the phenylpropanoid pathway, the endogenous production of ethanol in plant tissues, typically associated with anaerobic conditions, is also a key factor.

Quantitative Data

The concentration of this compound can vary significantly between different plant species and even within different tissues of the same plant. The following table summarizes some of the reported quantitative data for this compound in select medicinal plants.

| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Reference |

| Polygonum amplexicaule var. sinense | Root tubers | 0.05 - 0.25 | [2][3] |

| Prunus yedoensis | Petals | Not quantified, but isolated | [4] |

| Ligularia fischeri | Not specified | Not explicitly quantified for this compound, but known to contain it. | [1] |

Note: Quantitative data for this compound in many medicinal plants is still limited and requires further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Extraction and Quantification of this compound and Precursors by HPLC-MS/MS

This protocol describes a general method for the extraction and quantification of this compound and its precursors from plant material. Optimization may be required depending on the specific plant matrix.

4.1.1. Extraction

-

Sample Preparation: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue and grind to a fine powder.

-

Solvent Extraction:

-

Weigh approximately 100 mg of the dried, powdered plant material into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol (v/v) containing an appropriate internal standard (e.g., a deuterated analog).

-

Vortex vigorously for 1 minute.

-

Sonicate for 30 minutes in a water bath at room temperature.

-

Centrifuge at 13,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and transfer to a new tube.

-

Repeat the extraction process on the pellet with another 1.5 mL of 80% methanol.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

-

Sample Reconstitution: Reconstitute the dried extract in 200 µL of 50% methanol. Vortex and centrifuge at 13,000 x g for 10 minutes to pellet any insoluble material. Transfer the clear supernatant to an HPLC vial for analysis.

4.1.2. HPLC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient: A linear gradient from 5% to 95% B over a suitable time frame (e.g., 15 minutes), followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

MS Detection: Operate the mass spectrometer in negative ionization mode using Multiple Reaction Monitoring (MRM) for quantification. Optimize the precursor-to-product ion transitions and collision energies for this compound and its precursors (caffeic acid, p-coumaric acid, etc.).

In Vitro Assay for Alcohol Acyltransferase (AAT) Activity

This protocol describes a method to measure the activity of an AAT enzyme capable of synthesizing this compound. This can be performed with a recombinantly expressed and purified enzyme or a crude protein extract from the plant of interest.

-

Enzyme Preparation:

-

Recombinant Enzyme: Express the candidate AAT gene (e.g., in E. coli or yeast) with a purification tag (e.g., His-tag). Purify the recombinant protein using affinity chromatography.

-

Crude Plant Extract: Homogenize fresh or frozen plant tissue in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT, and protease inhibitors). Centrifuge to remove cell debris and use the supernatant for the assay.

-

-

Reaction Mixture (total volume of 100 µL):

-

50 mM Tris-HCl buffer (pH 7.5)

-

100 µM Caffeoyl-CoA (substrate)

-

10 mM Ethanol (substrate)

-

1-10 µg of purified enzyme or 50-100 µg of crude protein extract

-

-

Reaction Incubation:

-

Initiate the reaction by adding the enzyme.

-

Incubate at 30°C for a suitable time (e.g., 30-60 minutes).

-

Stop the reaction by adding 10 µL of 10% formic acid.

-

-

Product Extraction and Analysis:

-

Add 200 µL of ethyl acetate to the reaction mixture.

-

Vortex vigorously and centrifuge to separate the phases.

-

Transfer the upper ethyl acetate phase to a new tube and evaporate to dryness.

-

Reconstitute the residue in 50 µL of 50% methanol.

-

Analyze the formation of this compound by HPLC-MS/MS as described in section 4.1.2.

-

Gene Expression Analysis by RT-qPCR

This protocol provides a general framework for analyzing the expression levels of candidate AAT genes in different plant tissues or under various conditions.

-

RNA Extraction and Quality Control:

-

Extract total RNA from plant tissues using a commercial kit or a CTAB-based method.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 and A260/230 ratios) and by gel electrophoresis to check for intact ribosomal RNA bands.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Primer Design and Validation:

-

Design gene-specific primers for the candidate AAT gene(s) and suitable reference genes (housekeeping genes) with stable expression across the experimental conditions.

-

Validate primer efficiency by running a standard curve with a serial dilution of cDNA.

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

-

Perform the qPCR in a real-time PCR cycler with appropriate cycling conditions (denaturation, annealing, and extension steps).

-

Include no-template controls (NTC) and no-reverse-transcriptase (-RT) controls.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method or a standard curve method.

-

Conclusion

The biosynthesis of this compound in medicinal plants involves the well-established phenylpropanoid pathway for the synthesis of its precursor, caffeoyl-CoA, and a final esterification step with ethanol catalyzed by an alcohol acyltransferase. While the overall pathway is understood, further research is needed to identify the specific AATs involved in different plant species and to obtain detailed kinetic and quantitative data. The protocols and information provided in this guide serve as a foundation for researchers to further investigate and potentially engineer the biosynthesis of this valuable medicinal compound.

References

- 1. Targeted Metabolomics of the Phenylpropanoid Pathway in Arabidopsis thaliana using Reversed Phase Liquid Chromatography Coupled with Tandem Mass Spectrometry: Measuring Lignin Precursors by LC-MS (Journal Article) | OSTI.GOV [osti.gov]

- 2. osti.gov [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

What is the mechanism of action for ethyl caffeate's anti-inflammatory effects?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl caffeate, a naturally occurring phenolic compound, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning this compound's anti-inflammatory effects. The primary mechanism of action involves the direct inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway by impairing the DNA binding of the NF-κB complex. This guide synthesizes current research findings, presenting detailed signaling pathways, quantitative data on its inhibitory effects, and the experimental protocols used to elucidate these mechanisms.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a key focus of drug discovery. This compound, a derivative of caffeic acid, has emerged as a molecule of interest due to its potent anti-inflammatory activities observed in both in vitro and in vivo models.[1][2] This document aims to provide an in-depth technical overview of its core mechanism of action.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The cornerstone of this compound's anti-inflammatory effect lies in its ability to suppress the NF-κB signaling pathway.[1][2][3] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4]

Direct Impairment of NF-κB DNA Binding

Unlike many anti-inflammatory compounds that target upstream components of the NF-κB cascade, this compound's primary action is at the level of the activated NF-κB complex.[1][2] Studies have shown that this compound does not prevent the phosphorylation and degradation of the inhibitor of κB (IκB), nor does it inhibit the nuclear translocation of the NF-κB p65 subunit.[1][2] Instead, it directly interferes with the ability of the translocated NF-κB to bind to its specific DNA recognition sequences (κB sites) in the promoter regions of target genes.[1][2] This impairment of DNA binding is a critical step, as it prevents the initiation of gene transcription for a host of pro-inflammatory mediators. The catechol moiety and the α,β-unsaturated ester group within the structure of this compound are thought to be crucial for this inhibitory activity.[1][2]

Downstream Consequences of NF-κB Inhibition

By preventing NF-κB from binding to DNA, this compound effectively downregulates the expression of key inflammatory enzymes and mediators. This includes a marked reduction in the production of:

-

Inducible Nitric Oxide Synthase (iNOS): An enzyme responsible for the production of nitric oxide (NO), a potent pro-inflammatory molecule.[1][2]

-

Cyclooxygenase-2 (COX-2): A key enzyme in the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), which are central mediators of pain and inflammation.[1][2][5]

-

Prostaglandin E2 (PGE2): A major product of the COX-2 pathway that contributes to vasodilation, increased vascular permeability, and pain sensitization.[1][2]

The suppression of these downstream targets is a direct consequence of the inhibition of NF-κB-mediated gene transcription.

Signaling Pathway Diagram

Other Potential Anti-Inflammatory Mechanisms

While the inhibition of NF-κB DNA binding is the most well-documented mechanism, emerging evidence suggests that this compound may exert its anti-inflammatory effects through additional pathways.

SIRT1/NF-κB Signaling Pathway

Recent studies suggest that this compound may also modulate the SIRT1/NF-κB signaling axis.[6] Sirtuin 1 (SIRT1) is a NAD-dependent deacetylase that can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity. It is proposed that this compound may activate SIRT1, leading to the suppression of NF-κB and the subsequent release of downstream inflammatory cytokines.[6]

Aryl Hydrocarbon Receptor (AhR) Signaling

This compound has been shown to inhibit the signaling of the aryl hydrocarbon receptor (AhR).[7][8] AhR is a ligand-activated transcription factor involved in regulating immune responses and inflammation. By antagonizing AhR activation, this compound may suppress the expression of AhR target genes, such as CYP1A1, and inhibit AhR-mediated potentiation of mast cell activation, contributing to its anti-allergic and anti-inflammatory effects.[7][8]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathways (including ERK, JNK, and p38) are crucial in transducing extracellular signals to cellular responses, including inflammation. While one study reported that this compound did not affect the activation of MAPKs induced by lipopolysaccharide (LPS) in macrophages,[1][2] the structurally related compound, caffeic acid phenethyl ester (CAPE), has been shown to modulate MAPK pathways.[9] Further investigation is warranted to fully elucidate the role of this compound in MAPK signaling.

Nrf2 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, playing a key role in the resolution of inflammation.[10][11] Caffeic acid phenethyl ester (CAPE) has been demonstrated to activate the Nrf2 pathway, particularly under conditions of oxidative stress.[12] Given the structural similarities, it is plausible that this compound may also activate this protective pathway, although direct evidence is currently limited.

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effects of this compound from key in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Experimental Model | Stimulant | Biomarker | This compound Concentration | Observed Effect | Reference |

| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) Production | IC₅₀ = 5.5 µg/mL | Dose-dependent inhibition | [1][2] |

| RAW 264.7 Macrophages | LPS | iNOS mRNA Expression | 1 µg/mL | ~56% reduction | [1] |

| RAW 264.7 Macrophages | LPS | PGE₂ Production | 1 µg/mL | Marked suppression | [1] |

| RAW 264.7 Macrophages | LPS | PGE₂ Production | 2-5 µg/mL | Total inhibition | [1] |

| MCF-7 Cells | TPA | COX-2 Transcriptional Activity | - | Inhibitory effect | [1][2] |

| Nuclear Extracts from LPS-stimulated cells | - | NF-κB DNA Binding | 10 µg/mL | Significant inhibition | [1] |

| Nuclear Extracts from LPS-stimulated cells | - | NF-κB DNA Binding | 20 µg/mL | Complete inhibition | [1] |

| BMMCs | DHNA | IL-6 Production | 10 µM | Inhibition | [7] |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Experimental Model | Stimulant | Biomarker | This compound Dosage | Observed Effect | Reference |

| Mouse Skin | TPA | COX-2 Expression | - | Significant inhibition | [1][2] |

| Mouse Small Intestine | DHNA | CYP1A1 Expression | 10 mg/kg (p.o.) | Inhibition | [7] |

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS; e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay

-

Principle: The concentration of NO in the culture supernatant is determined by measuring the amount of its stable metabolite, nitrite, using the Griess reagent.

-

Protocol:

-

Collect cell culture supernatants after treatment.

-

Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

Western Blot Analysis

-

Principle: To detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, IκB, p-IκB, NF-κB p65).

-

Protocol:

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate with primary antibodies specific to the target proteins overnight at 4°C.

-

Wash and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detect protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Electrophoretic Mobility Shift Assay (EMSA)

-

Principle: To assess the DNA binding activity of NF-κB.

-

Protocol:

-

Isolate nuclear extracts from treated cells.

-

Incubate nuclear extracts with a biotin-labeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence.

-

Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Transfer the complexes to a positively charged nylon membrane.

-

Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.

-

Experimental Workflow Diagram

Conclusion

This compound exerts its anti-inflammatory effects primarily through the direct inhibition of NF-κB's ability to bind to DNA, a mechanism that distinguishes it from many other anti-inflammatory agents. This leads to a significant reduction in the expression of key pro-inflammatory mediators, including iNOS, COX-2, and PGE2. Furthermore, emerging research points to the involvement of other pathways, such as SIRT1, AhR, and potentially Nrf2, which may contribute to its overall anti-inflammatory profile. The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics. Further research is encouraged to fully delineate the interplay between these signaling pathways and to evaluate the therapeutic efficacy of this compound in various inflammatory disease models.

References

- 1. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound inhibits macrophage polarization via SIRT1/NF-κB to attenuate traumatic heterotopic ossification in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Can Inhibit Aryl Hydrocarbon Receptor (AhR) Signaling and AhR-Mediated Potentiation of Mast Cell Activation [mdpi.com]

- 8. This compound Can Inhibit Aryl Hydrocarbon Receptor (AhR) Signaling and AhR-Mediated Potentiation of Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Caffeic acid phenethyl ester mediates apoptosis in serum-starved HT29 colon cancer cells through modulation of heat shock proteins and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Caffeic acid phenethyl ester activation of Nrf2 pathway is enhanced under oxidative state: structural analysis and potential as a pathologically targeted therapeutic agent in treatment of colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the antioxidant and radical scavenging activity of ethyl caffeate.

An in-depth analysis of the antioxidant and radical scavenging properties of ethyl caffeate reveals its significant potential as a protective agent against oxidative stress. This technical guide synthesizes key quantitative data, details common experimental protocols for its evaluation, and illustrates the underlying molecular mechanisms through which it exerts its effects.

Quantitative Antioxidant and Radical Scavenging Activity

This compound has demonstrated potent antioxidant and radical scavenging capabilities across a variety of in vitro assays. Its efficacy is often attributed to the catechol moiety (a 3,4-dihydroxyphenyl group) and the α,β-unsaturated ester group within its structure.[1][2] These features enable it to donate hydrogen atoms or electrons to neutralize free radicals.[3][4] The antioxidant activity is influenced by the number of hydroxyl groups and the overall hydrophobicity of the molecule.[5][6]

The following tables summarize the quantitative data from various studies, typically reported as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), which represents the concentration of this compound required to scavenge 50% of the radicals in the assay. Lower values indicate higher antioxidant potency.

Table 1: DPPH Radical Scavenging Activity of this compound and Related Compounds

| Compound | Assay | IC₅₀ / EC₅₀ Value | Reference |

| This compound Fraction | DPPH | EC₅₀: 18.75 ± 0.07 µg/mL | [7] |

| This compound | NO Scavenging | IC₅₀: 5.5 µg/mL | [1] |

| Caffeic Acid | DPPH | IC₅₀: 6.46 ± 0.17 µM | [5] |

Note: Data for this compound is sometimes reported for fractions rich in the compound. Values for the parent compound, caffeic acid, are provided for context.

Experimental Protocols for Antioxidant Activity Assessment

Standardized assays are crucial for quantifying the antioxidant and radical scavenging capacity of compounds like this compound. The detailed methodologies for the most common assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[4][8]

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in a suitable solvent like methanol or ethanol.[9] The solution should be freshly made and kept in the dark to prevent degradation.

-

Reaction Mixture: In a test tube or microplate well, add a specific volume of the this compound sample (at various concentrations) to the DPPH solution.[9] A typical ratio is 40 µL of the sample to 2.96 mL of the DPPH solution.

-

Incubation: The mixture is vortexed and incubated at room temperature in the dark for a period of 20-30 minutes.[4][9]

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[4] A control containing the solvent instead of the antioxidant sample is also measured.

-

Calculation: The percentage of radical scavenging activity (% RSA) is calculated using the formula: % RSA = [(Abs_control - Abs_sample) / Abs_control] x 100[9][10] The IC₅₀ value is then determined by plotting the % RSA against the sample concentration.[10]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is quantified spectrophotometrically.

Methodology:

-

Radical Generation: The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM solution of potassium persulfate.[11][12] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[11][12]

-

Reagent Dilution: The ABTS•+ solution is diluted with a solvent (e.g., methanol or ethanol) to an absorbance of approximately 0.700 at 734 nm.[13]

-

Reaction Mixture: The this compound sample (at various concentrations) is added to the diluted ABTS•+ solution.

-

Incubation: The reaction is incubated at room temperature for a short period, typically 6-7 minutes, in the dark.[13][14]

-

Absorbance Measurement: The absorbance is read at 734 nm.

-

Calculation: The scavenging percentage is calculated using the same formula as the DPPH assay, and the IC₅₀ value is determined from the dose-response curve.

Superoxide Anion (O₂•⁻) Radical Scavenging Assay

This assay evaluates the ability of a compound to scavenge superoxide radicals, which are generated in a phenazine methosulfate (PMS) and NADH system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan dye.

Methodology:

-

Reaction Mixture Preparation: The reaction mixture contains solutions of NBT (e.g., 156 µM), NADH (e.g., 468 µM), and the this compound sample in a phosphate buffer (pH 7.4).[15][16]

-

Reaction Initiation: The reaction is initiated by adding PMS (e.g., 60 µM) to the mixture.[15]

-

Incubation: The mixture is incubated at room temperature for 5 minutes.[15][16]

-

Absorbance Measurement: The absorbance is measured at 560 nm against a blank to determine the amount of formazan produced.[15]

-

Calculation: The percentage of superoxide radical inhibition is calculated by comparing the absorbance of the sample-containing reactions to the control.

Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction)

This assay assesses the capacity of an antioxidant to scavenge highly reactive hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂). The hydroxyl radicals degrade a sugar, 2-deoxyribose, and the degradation products are quantified.

Methodology:

-

Reaction Mixture: The reaction mixture typically contains the this compound sample, iron-EDTA solution, EDTA, DMSO, and ascorbic acid in a phosphate buffer.[9][16]

-

Incubation: The mixture is heated in a water bath at 80-90°C for 15 minutes.[9][16]

-

Reaction Termination: The reaction is stopped by adding ice-cold trichloroacetic acid (TCA).[16]

-

Color Development: A solution of Nash reagent or thiobarbituric acid (TBA) is added, and the mixture is incubated to allow for color development.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured, typically at 412 nm or 532 nm.[9][17]

-

Calculation: The scavenging activity is calculated based on the reduction in absorbance in the presence of the antioxidant.

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for radical scavenging assays and the key signaling pathways modulated by this compound.

Caption: General experimental workflow for in vitro radical scavenging assays.

Molecular Mechanisms of Action: Signaling Pathways

Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating intracellular signaling pathways that control the expression of protective enzymes and inflammatory mediators.

Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation. Oxidative stress or the presence of activators like this compound can disrupt this interaction. Caffeic acid phenethyl ester (CAPE), a closely related compound, has been shown to induce Nrf2 accumulation in the nucleus, leading to the transcription of antioxidant response element (ARE)-dependent genes, such as heme oxygenase-1 (HO-1).[18] This induction is partly dependent on the activation of the ERK signaling pathway.[18] The catechol moiety is crucial for this Nrf2 activation.[19]

Caption: this compound promotes Nrf2 translocation and antioxidant gene expression.

NF-κB and MAPK Signaling Pathways

Chronic inflammation is intrinsically linked to oxidative stress. This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][20] Studies indicate that this compound inhibits NF-κB activation by impairing the binding of NF-κB to its DNA target.[1][20] While it inhibits the downstream effects, some research suggests it does not affect the upstream activation of mitogen-activated protein kinases (MAPKs) like ERK, JNK, and p38, which are often involved in NF-κB activation.[20] However, in other contexts, related compounds have been shown to modulate MAPK pathways to up-regulate antioxidant levels.[21][22]

Caption: this compound inhibits the NF-κB pathway, reducing inflammatory gene expression.

References

- 1. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analoguesc [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Free radical scavenging and antioxidative activity of caffeic acid amide and ester analogues: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant Activity-guided Phytochemical Investigation of Artemisia aucheri Boiss.: Isolation of this compound and a Spinacetin Glycoside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. researchgate.net [researchgate.net]

- 10. iomcworld.com [iomcworld.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. sphinxsai.com [sphinxsai.com]

- 15. phytojournal.com [phytojournal.com]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Caffeic acid phenethyl ester activation of Nrf2 pathway is enhanced under oxidative state: structural analysis and potential as a pathologically targeted therapeutic agent in treatment of colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Caffeic acid phenethyl ester up-regulates antioxidant levels in hepatic stellate cell line T6 via an Nrf2-mediated mitogen activated protein kinases pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. wjgnet.com [wjgnet.com]

Ethyl Caffeate as a Suppressor of NF-κB Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear factor-kappa B (NF-κB) is a critical transcription factor complex that plays a central role in regulating inflammatory responses, cell survival, and immunity. Its dysregulation is implicated in a multitude of chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Ethyl caffeate, a natural phenolic compound, has emerged as a potent anti-inflammatory agent through its targeted suppression of the NF-κB signaling cascade. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to the inhibitory action of this compound on NF-κB pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's potential as a therapeutic agent.

Introduction to NF-κB Signaling

The NF-κB family of transcription factors are typically sequestered in the cytoplasm in an inactive state, bound to inhibitor of κB (IκB) proteins. A wide array of stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and pathogen-associated molecular patterns such as lipopolysaccharide (LPS), can activate the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences (κB sites) in the promoter regions of target genes, and induce the transcription of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.

Mechanism of Action of this compound

Research indicates that this compound exerts its inhibitory effect on the NF-κB signaling pathway through a distinct mechanism. Unlike many inhibitors that target upstream kinases like IKK or prevent IκBα degradation, this compound appears to act at the terminal step of the pathway.[1][2][3]

The primary mechanism of action is the impairment of the binding of NF-κB to its consensus DNA sequence .[1][2][3] This direct interference with the transcription factor's ability to engage with its target genes prevents the subsequent expression of pro-inflammatory proteins. Studies have shown that this compound does not affect the phosphorylation and degradation of IκBα or the nuclear translocation of the NF-κB p65 subunit.[1][2]

Structure-activity relationship analyses have revealed that the catechol moiety and the α,β-unsaturated ester group of the this compound molecule are crucial for this inhibitory activity.[1]

While the predominant evidence points to the inhibition of DNA binding, some studies suggest that this compound may also modulate the SIRT1/NF-κB signaling pathway. However, the detailed molecular interactions of this proposed mechanism require further investigation.

Below is a diagram illustrating the canonical NF-κB signaling pathway and the point of intervention by this compound.

Caption: Canonical NF-κB signaling pathway and this compound's point of inhibition.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on the NF-κB pathway and its downstream targets have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

| Parameter | Cell Line | Stimulus | IC50 / Effective Concentration | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | 5.5 µg/mL | [1][2][3] |

| NF-κB DNA Binding | RAW 264.7 (Nuclear Extracts) | LPS | Significant inhibition at 10 µg/mL | [1] |

| Complete inhibition at 20 µg/mL | [1] | |||

| Complete inhibition at 50 µM | [4] | |||

| iNOS mRNA Expression | RAW 264.7 | LPS (1 µg/mL) | ~56% reduction at 1 µg/mL | [1] |

| COX-2 Protein Expression | RAW 264.7 | LPS (1 µg/mL) | ~45% inhibition at 5 µg/mL | [1] |

| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS (1 µg/mL) | Total inhibition at 2-5 µg/mL | [1] |

| COX-2 Transcriptional Activity | MCF-7 | TPA | Inhibition observed at 20 µg/mL | [1][2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of this compound in suppressing NF-κB signaling.

Cell Culture and Treatment

-

Cell Lines:

-

RAW 264.7 (murine macrophage-like cells)

-

MCF-7 (human breast adenocarcinoma cells)

-

-

Culture Conditions:

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Seeding Density:

-

Treatment Protocol:

-

Seed cells and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulate cells with an appropriate agonist:

-

Incubate for the desired time period depending on the downstream assay.

-

Caption: General workflow for cell culture and treatment.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

After cell treatment, collect the culture supernatant.

-

In a 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

Nuclear and Cytoplasmic Protein Extraction

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer.

-

Incubate on ice to allow cells to swell.

-

Add a detergent (e.g., NP-40) and vortex to disrupt the cell membrane.

-

Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Wash the nuclear pellet.

-

Resuspend the nuclear pellet in a high-salt nuclear extraction buffer and incubate on ice with periodic vortexing to lyse the nuclei.

-

Centrifuge at high speed to pellet cellular debris. The supernatant is the nuclear extract.

Western Blot Analysis

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα, anti-COX-2, anti-iNOS) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: A simplified workflow for Western blot analysis.

Electrophoretic Mobility Shift Assay (EMSA)

-

Synthesize and biotin- or radioactively-label a double-stranded oligonucleotide containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').

-

In a binding reaction, incubate 5-10 µg of nuclear extract with the labeled probe in a binding buffer containing poly(dI-dC).

-

For competition assays, add an excess of unlabeled wild-type or mutant oligonucleotide before adding the labeled probe.

-

To test the effect of this compound, incubate the nuclear extracts with varying concentrations of the compound before adding the probe.[1]

-

Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

Transfer the complexes to a nylon membrane.

-

Detect the labeled probe using a chemiluminescent or autoradiographic method.

Luciferase Reporter Assay

-

Co-transfect cells (e.g., MCF-7) with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

After 24 hours, treat the cells with this compound and the appropriate stimulus (e.g., TPA).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Normalize the NF-κB-driven firefly luciferase activity to the control Renilla luciferase activity.

Summary and Future Directions

This compound effectively suppresses NF-κB signaling by directly inhibiting the binding of the NF-κB transcription factor to its DNA target sites. This leads to a downstream reduction in the expression of key inflammatory mediators, including iNOS, COX-2, and PGE2. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers investigating the anti-inflammatory properties of this compound.

Future research should focus on:

-

Further elucidating the potential role of this compound in modulating the SIRT1/NF-κB pathway.

-

Conducting comprehensive in vivo studies to evaluate the therapeutic efficacy of this compound in various inflammatory disease models.

-

Optimizing drug delivery systems to enhance the bioavailability and targeted delivery of this compound.

By continuing to explore the molecular intricacies of its action, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be realized.

References

- 1. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Exploring the Neuroprotective Potential of Ethyl Caffeate in Alzheimer's Disease Models: A Technical Guide

Executive Summary

Alzheimer's disease (AD) presents a formidable challenge to global health, characterized by progressive neurodegeneration driven by amyloid-beta (Aβ) plaque deposition, tau hyperphosphorylation, oxidative stress, and neuroinflammation. The exploration of multi-target therapeutic agents has led to significant interest in natural polyphenolic compounds. This technical guide delves into the neuroprotective potential of ethyl caffeate (EC), a derivative of caffeic acid. Drawing on preclinical evidence, this document outlines the therapeutic effects of EC in in vitro and in vivo AD models. While direct research on EC is emerging, mechanistic insights are supplemented by studies on its closely related analogue, Caffeic Acid Phenethyl Ester (CAPE), which has been more extensively studied. Evidence suggests that these compounds mitigate Aβ-associated toxicity, reduce oxidative stress, and modulate key signaling pathways implicated in AD pathogenesis, including the Nrf2/HO-1 and NF-κB pathways. This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying molecular mechanisms, offering a valuable resource for researchers and drug development professionals in the field of neurodegenerative diseases.

Introduction to Alzheimer's Disease and Therapeutic Landscape

Alzheimer's disease is a complex neurodegenerative disorder hallmarked by the extracellular accumulation of amyloid-β (Aβ) peptides into senile plaques and the intracellular formation of neurofibrillary tangles from hyperphosphorylated tau protein.[1][2][3] These pathological hallmarks are intricately linked with secondary damaging processes, including excessive oxidative stress, chronic neuroinflammation, and neuronal apoptosis, which collectively contribute to synaptic dysfunction and progressive cognitive decline.[1][2][4] Current therapeutic strategies offer limited symptomatic relief, creating an urgent need for novel disease-modifying agents. Natural compounds, particularly polyphenols like caffeic acid and its derivatives, are gaining attention for their antioxidant, anti-inflammatory, and neuroprotective properties, making them promising candidates for multi-target AD therapy.[4][5]

Profile: this compound and its Analogue CAPE

This compound (EC) is a naturally occurring hydroxycinnamic acid derivative.[6] Like other members of its class, its antioxidant potential is a key feature of its bioactivity. Much of the detailed mechanistic work in Alzheimer's models has been conducted on a closely related and more widely studied analogue, Caffeic Acid Phenethyl Ester (CAPE), an active component of honeybee propolis.[1][2][7] CAPE has demonstrated potent antioxidant, anti-inflammatory, and neuroprotective effects in various CNS disorder models.[7][8] Given their structural similarity, the robust data available for CAPE provides a strong basis for inferring the potential molecular mechanisms through which this compound may exert its neuroprotective effects. This guide will present direct evidence for this compound and leverage data from CAPE studies to illuminate potential signaling pathways.

Preclinical Evidence in Alzheimer's Disease Models

The neuroprotective effects of this compound and its analogues have been evaluated in several preclinical models of AD, ranging from cell-based assays to invertebrate and rodent models.

In Vitro Evidence: Protection Against Aβ Toxicity

In cellular models, this compound has shown a direct protective effect against the neurotoxicity induced by amyloid-beta peptides.

Model System : PC12 neuronal cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are widely used in neurobiological research. When incubated with Aβ42, the most toxic and aggregation-prone species of amyloid-beta, these cells undergo apoptosis.[6]

Key Findings : Treatment with this compound was found to ameliorate PC12 cell death associated with Aβ42 exposure, demonstrating its capacity to interfere with Aβ-induced toxic cascades at the cellular level.[6]

| Model | Treatment | Endpoint | Outcome | Reference |

| Aβ42-incubated PC12 Cells | This compound | Cell Viability | Ameliorated Aβ42-linked cell death | [6] |

In Vivo Evidence: Drosophila melanogaster Model

The fruit fly, Drosophila melanogaster, serves as a powerful in vivo model for studying age-related neurodegenerative diseases due to its genetic tractability and short lifespan.

Model System : A Drosophila model expressing human Aβ42 in the developing eye and central nervous system exhibits a "rough eye phenotype," reduced lifespan, and impaired motor function, recapitulating key aspects of AD pathology.[6]

Key Findings : Dietary administration of this compound to these AD model flies resulted in significant functional improvements. It partially rescued the neurodegeneration-associated rough eye phenotype, extended the shortened lifespan, and enhanced mobility in middle-aged flies.[6]

| Model | Treatment | Endpoint | Outcome | Reference |

| Drosophila expressing human Aβ42 | Dietary this compound | Rough Eye Phenotype | Partial rescue of eye neurodegeneration | [6] |

| Lifespan Assay | Lengthened lifespan of AD flies | [6] | ||

| Negative Geotaxis Assay | Enhanced mobility in middle-aged AD flies | [6] |

In Vivo Evidence from CAPE: A Mechanistic Proxy in Rodent Models

Studies using the analogue CAPE in mouse models of AD provide deeper insights into the potential mechanisms, particularly regarding oxidative stress, inflammation, and cognitive function.

Model System : A common model involves the intracerebroventricular (i.c.v.) injection of Aβ1-42 oligomers into the brains of mice, which triggers oxidative stress, neuroinflammation, neuronal death, and memory impairment, mimicking early-stage AD.[1][2][9]

Key Findings : Intraperitoneal administration of CAPE (10 mg/kg) following the Aβ oligomer injection counteracted the pathological cascade. CAPE treatment improved spatial learning and memory, reduced oxidative stress markers, decreased neuronal apoptosis, and suppressed neuroinflammation in the hippocampus.[1][2][3]

| Model | Treatment | Endpoint | Key Quantitative Findings | Reference |

| Aβ1-42 Oligomer-injected Mice | CAPE (10 mg/kg, i.p.) | Spatial Memory (Morris Water Maze) | Significantly decreased escape latency | [1][9] |

| Oxidative Stress (Hippocampus) | Decreased Reactive Oxygen Species (ROS) levels | [1][10] | ||

| Apoptosis (Hippocampus) | Significantly reduced Caspase-9 activity | [1][11] | ||

| Neuroinflammation | Reduced inflammatory markers | [1][8] | ||

| Key Protein Expression | Increased Nrf2 and HO-1 expression | [1][8] |

Molecular Mechanisms and Signaling Pathways

The neuroprotective effects of this compound and CAPE are attributed to their ability to modulate multiple intracellular signaling pathways that are dysregulated in Alzheimer's disease.

Attenuation of Oxidative Stress via the Nrf2/HO-1 Pathway

A primary mechanism of action is the potentiation of the endogenous antioxidant defense system. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[1][2] In AD, this pathway is often impaired.[9] CAPE has been shown to counteract Aβ-induced oxidative stress by inducing the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), a powerful antioxidant enzyme.[1][2][8] This action is partly mediated through the modulation of Glycogen Synthase Kinase 3β (GSK-3β).[1][8]

Caption: Nrf2/HO-1 antioxidant pathway activation by this compound/CAPE.

Modulation of Pro-Survival and Inflammatory Pathways

Beyond oxidative stress, these compounds influence pathways central to neuronal survival and inflammation. CAPE has been shown to positively modulate the PI3K/Akt signaling pathway, a critical cascade for promoting cell survival and inhibiting apoptosis.[8] Concurrently, it modulates the activity of GSK-3β and Mitogen-Activated Protein Kinases (MAPKs), which are involved in tau phosphorylation and inflammatory responses.[8][12] By inhibiting GSK-3β and balancing MAPK signaling, this compound could potentially reduce tau pathology and protect neurons from apoptotic death.

Caption: Modulation of PI3K/Akt and MAPK signaling pathways.

Inhibition of the NF-κB Inflammatory Pathway

Neuroinflammation is a critical component of AD pathology, mediated by activated microglia and astrocytes. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, and its activation is elevated in the AD brain.[12][13] CAPE is a well-documented inhibitor of NF-κB activation.[7] By preventing the activation of NF-κB, this compound could suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β, thereby reducing chronic neuroinflammation and its detrimental effects on neurons.

Caption: Inhibition of the pro-inflammatory NF-κB signaling pathway.

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to evaluate the neuroprotective potential of this compound and its analogues.

In Vitro: Aβ42-Induced Toxicity in PC12 Cells

-

Cell Culture : PC12 cells are cultured in standard medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum) at 37°C in a humidified 5% CO2 atmosphere.

-